8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Overview
Description
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the warming of a toluene solution of the substrate with 1,2-ethanediol and catalytic para-toluenesulfonic acid at 80°C, which proceeds via in situ formation of a 1,3-dioxolane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxaldehyde or this compound.
Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy and carboxylic acid groups may play a role in its binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Comparison: 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAFGTBETRJDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394409 | |
Record name | 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32178-63-5 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032178635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7WS3A89NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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